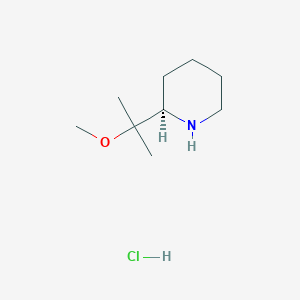
1-(methylsulfonyl)-N-(2-(thiophene-3-carboxamido)phenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(methylsulfonyl)-N-(2-(thiophene-3-carboxamido)phenyl)piperidine-4-carboxamide, also known as MTIP, is a small molecule that has been extensively studied for its potential therapeutic applications. MTIP is a selective antagonist of the μ-opioid receptor, which is a key target for pain management.
Scientific Research Applications
Enzyme Inhibition and Potential Therapeutic Applications
A significant body of research on piperidine derivatives highlights their potential as enzyme inhibitors, which could have therapeutic applications. For instance, certain piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, indicating potential for antidementia agent development (Sugimoto et al., 1990). Additionally, studies on substituted benzenesulfonamides as potent membrane-bound phospholipase A2 inhibitors showcase the therapeutic implications in reducing the size of myocardial infarction (Oinuma et al., 1991).
Antimicrobial Activity
Sulfonamides, closely related to the compound , are extensively used as antibacterial agents. Research on N,N-diethyl amide bearing sulfonamides demonstrated marked potency as antibacterial agents, indicating the potential of similar structures for antimicrobial applications (Ajani et al., 2013).
Chemical Synthesis and Material Science
Piperidine derivatives and related sulfonamides are crucial in synthetic chemistry, particularly in the synthesis of complex heterocyclic compounds. Research has shown the synthesis of various heterocycles, indicating the versatility of these compounds in creating biologically active molecules (Matlock et al., 2015). Moreover, the sulfomethylation of piperazine and polyazamacrocycles opens new routes to mixed-side-chain macrocyclic chelates, highlighting applications in material science and bioconjugation (van Westrenen & Sherry, 1992).
properties
IUPAC Name |
1-methylsulfonyl-N-[2-(thiophene-3-carbonylamino)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-27(24,25)21-9-6-13(7-10-21)17(22)19-15-4-2-3-5-16(15)20-18(23)14-8-11-26-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADVUQGWEDYZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(2-(thiophene-3-carboxamido)phenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2694812.png)
![Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2694816.png)

![5-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2694818.png)
![7-Butyl-1,3-dimethyl-5-(3-methylbutylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2694819.png)
![1-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2694820.png)
![4-iodo-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2694822.png)



![1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol](/img/structure/B2694827.png)

